molecular formula C11H10N2O2S B1388122 2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1087792-42-4

2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1388122
CAS No.: 1087792-42-4
M. Wt: 234.28 g/mol
InChI Key: KVSHSFJYIBHWOG-UHFFFAOYSA-N
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Description

2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features a pyridine ring and a thiazole ring connected via a methylene bridge

Biochemical Analysis

Biochemical Properties

[2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, the pyridine moiety can bind to metal ions, facilitating the formation of enzyme-metal complexes that are essential for catalytic activities .

Cellular Effects

The effects of [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate signaling pathways related to oxidative stress and inflammation, leading to the upregulation of antioxidant genes and proteins . Moreover, [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid can alter cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biological activity. In vitro studies have shown that [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid can result in adaptive cellular responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid can induce toxic effects, including oxidative damage and cellular apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

[2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and metabolic homeostasis . Additionally, [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid can influence the levels of key metabolites, such as ATP and NADH, by altering their synthesis and degradation rates .

Transport and Distribution

The transport and distribution of [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier proteins, facilitating its intracellular accumulation . Once inside the cell, [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid can bind to cytoplasmic and nuclear proteins, influencing its localization and function . The distribution of the compound within tissues is also influenced by its affinity for specific binding sites, such as metal ions and protein complexes .

Subcellular Localization

The subcellular localization of [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, [2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid can modulate mitochondrial function by interacting with respiratory chain enzymes and influencing ATP production . In the nucleus, the compound can regulate gene expression by binding to transcription factors and chromatin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2-(pyridin-2-ylmethyl)thiazole with acetic acid derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory and anti-cancer properties. Preliminary studies have shown promising results in inhibiting the growth of certain cancer cell lines .

Industry

Industrially, this compound is used in the development of new materials with specific electronic and optical properties. It is also employed in the synthesis of agrochemicals and dyes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid apart is its combination of a pyridine and thiazole ring, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-11(15)6-9-7-16-10(13-9)5-8-3-1-2-4-12-8/h1-4,7H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSHSFJYIBHWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid

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